

An In-depth Technical Guide to Ferric Nitrate Nonahydrate (CAS: 7782-61-8)

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Compound of Interest

Compound Name: *Iron(III) nitrate nonahydrate*

Cat. No.: *B148018*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for ferric nitrate nonahydrate. The information is curated to support research and development activities, particularly in the fields of materials science, catalysis, and nanomedicine.

Physicochemical Properties

Ferric nitrate nonahydrate, with the chemical formula $\text{Fe}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$, is a readily available and versatile iron salt.^{[1][2]} It typically appears as pale violet or grayish-white monoclinic crystals.^{[1][2][3]} This compound is hygroscopic and highly soluble in water, ethanol, and acetone.^{[1][2][3]}

Property	Value	References
CAS Number	7782-61-8	[2]
Molecular Formula	$\text{Fe}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$	[1]
Molecular Weight	404.00 g/mol	[1]
Appearance	Pale violet to grayish-white monoclinic crystals	[1][2][3]
Melting Point	47.2 °C	[4]
Boiling Point	125 °C (decomposes)	[4]
Density	1.68 g/cm ³	[1][3]
Solubility in Water	82.5 g/100 mL at 20°C	
Solubility in Other Solvents	Soluble in ethanol and acetone	[1][2][3]
pH of 0.1 M Aqueous Solution	~2.02	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of ferric nitrate nonahydrate.

Spectroscopy	Key Features and Observations
Infrared (IR)	The IR spectrum of ferric nitrate nonahydrate exhibits characteristic bands corresponding to the nitrate groups (NO_3^-) and water of hydration (H_2O). Strong absorptions are typically observed around 1380 cm^{-1} due to the N-O stretching vibrations of the nitrate ion. The presence of water is indicated by broad absorption bands in the region of $3200\text{-}3500\text{ cm}^{-1}$ (O-H stretching) and around 1630 cm^{-1} (H-O-H bending).
Raman	Raman spectroscopy provides complementary information. The symmetric stretching mode of the nitrate ion (ν_1) is typically observed as a strong, sharp peak around 1045 cm^{-1} . Other bands related to nitrate bending and asymmetric stretching, as well as Fe-O vibrations from the hydrated iron core, can also be identified.
UV-Vis	In aqueous solutions, the UV-Vis spectrum of ferric nitrate is characterized by a strong absorbance in the UV region due to charge transfer transitions between the iron(III) ion and the nitrate ligands. A shoulder is often observed in the visible region around $430\text{-}570\text{ nm}$, which contributes to the pale violet color of the solution.

Thermal Decomposition

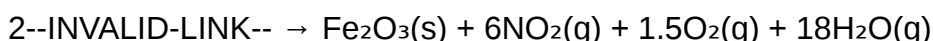
The thermal decomposition of ferric nitrate nonahydrate is a multi-step process involving dehydration and the subsequent breakdown of the anhydrous salt to form iron(III) oxide.^[3]

The process can be summarized as follows:

- **Dehydration:** Upon heating, the nine water molecules are progressively lost. This process typically begins above its melting point of $47.2\text{ }^\circ\text{C}$.

- **Hydrolysis and Denitrification:** As the temperature increases, hydrolysis reactions occur, leading to the formation of intermediate species such as iron hydroxy nitrates.
- **Formation of Iron(III) Oxide:** At higher temperatures, typically starting around 125 °C, the anhydrous ferric nitrate and its intermediates decompose to yield the final product, iron(III) oxide (Fe_2O_3), along with the release of nitrogen oxides and oxygen.

A simplified representation of the overall decomposition reaction is:



Hazard and Safety Information

Ferric nitrate nonahydrate is a strong oxidizing agent and can cause fire or explosion when in contact with combustible materials. It is also corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area.

GHS Hazard Statements:

- H272: May intensify fire; oxidizer.
- H314: Causes severe skin burns and eye damage.

Experimental Protocols

Synthesis of Iron Oxide ($\gamma\text{-Fe}_2\text{O}_3$) Nanoflakes

This protocol details a solvothermal method for the synthesis of mesoporous $\gamma\text{-Fe}_2\text{O}_3$ nanoflakes using ferric nitrate nonahydrate as the iron precursor. This method is relevant for researchers in materials science and those developing nanoparticles for various applications, including drug delivery.

Materials:

- Ferric nitrate nonahydrate ($\text{Fe}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$)

- 2-Propanol
- Glycerol
- Absolute ethanol
- Deionized water

Equipment:

- Magnetic stirrer
- Stainless steel-lined Teflon autoclave
- Electric oven
- Furnace
- Filtration apparatus

Procedure:

- **Precursor Solution Preparation:** Dissolve 0.202 g of ferric nitrate nonahydrate in 40 mL of 2-propanol with magnetic stirring.
- **Glycerol Addition:** Slowly add 10 mL of glycerol to the solution and continue stirring until a homogeneous mixture is obtained.
- **Solvothermal Reaction:** Transfer the resulting mixture to a stainless steel-lined Teflon autoclave and heat at 180 °C for 16 hours. Allow the autoclave to cool to room temperature naturally.
- **Washing and Drying:** Collect the product and wash it thoroughly with absolute ethanol several times. Dry the powder in an electric oven at 60 °C.
- **Calcination:** Calcine the dried powder in a furnace under an air atmosphere at 350 °C for 2 hours with a heating rate of 1 °C/min to obtain mesoporous γ -Fe₂O₃ nanoflakes.

Analytical Titration for Purity Determination

This protocol describes a complexometric back titration method for determining the purity of ferric nitrate nonahydrate.

Materials:

- Ferric nitrate nonahydrate sample
- Deionized water
- EDTA standard solution (e.g., 0.1 M)
- Zinc sulfate standard solution
- HAc-NaAc buffer solution (pH 5-6)
- Xylenol orange indicator

Procedure:

- **Sample Preparation:** Accurately weigh a sample of ferric nitrate nonahydrate and dissolve it in deionized water to prepare a solution with a pH between 1.1 and 2.2.
- **Complexation with EDTA:** Add a known excess amount of a standardized EDTA solution to the ferric nitrate solution. The EDTA will form a stable complex with the Fe^{3+} ions.
- **Back Titration:** Add HAc-NaAc buffer to adjust the pH of the solution to 5-6.
- Add a few drops of xylenol orange indicator.
- **Titrate the excess, unreacted EDTA** with a standardized zinc sulfate solution until the endpoint is reached, indicated by a color change.
- **Calculation:** The amount of Fe^{3+} in the original sample can be calculated based on the initial amount of EDTA added and the amount of zinc sulfate solution used in the back titration.

Visualizations

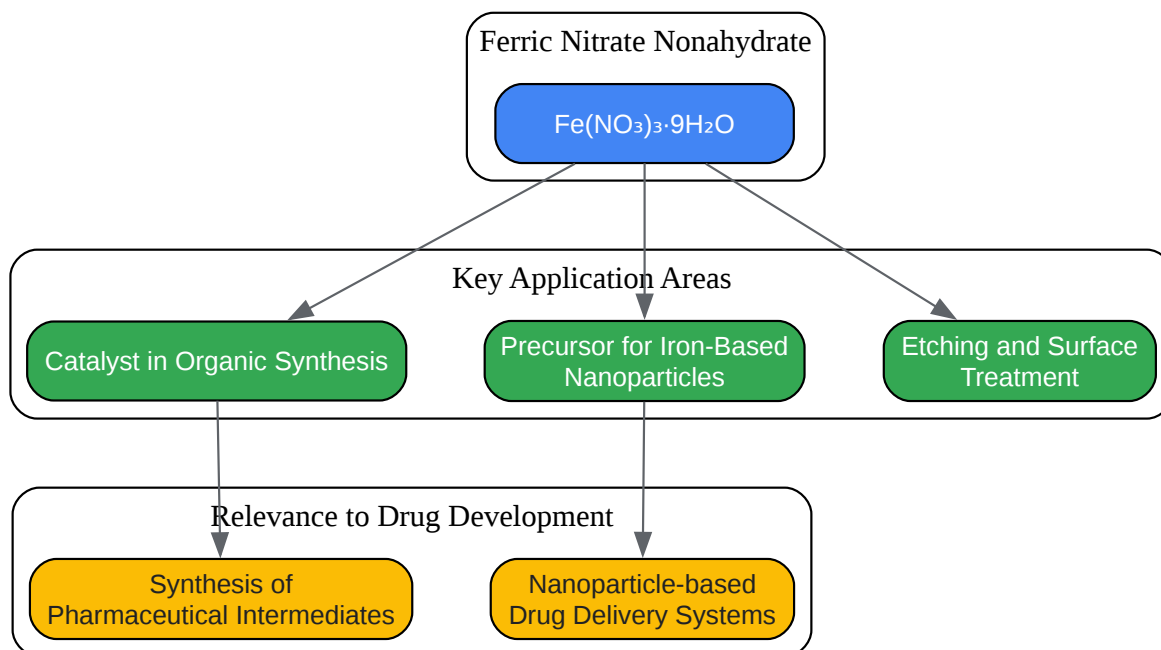
Experimental Workflow: Synthesis of Iron Oxide Nanoparticles



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Caption: Workflow for the synthesis of γ-Fe₂O₃ nanoflakes.

Logical Relationship: Applications in Research and Drug Development



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Caption: Applications of ferric nitrate nonahydrate in research.

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